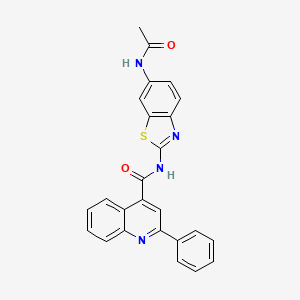

N-(1-acetylindolin-6-yl)-2-((difluoromethyl)sulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

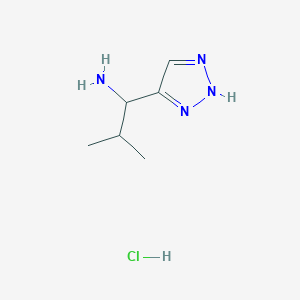

N-(1-acetylindolin-6-yl)-2-((difluoromethyl)sulfonyl)benzamide (Cpd 22) is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using a specific method and has been found to have various biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Prodrug Development and Solubility Enhancement

Research has explored the use of sulfonamide and benzamide derivatives as prodrugs, aiming to enhance water solubility and bioavailability. For example, the study of various N-acyl derivatives of model sulfonamides evaluated potential prodrug forms for sulfonamide groups, which are prominent in carbonic anhydrase inhibitors. These compounds showed significant enzymatic hydrolysis, yielding parent sulfonamides and suggesting a route to improve drug solubility and bioavailability (Larsen, Bundgaard, & Lee, 1988).

Inhibition of Acetylcholinesterase (AChE)

Compounds containing benzamide and sulfonamide moieties have been investigated for their potential as AChE inhibitors, a target for the treatment of neurodegenerative diseases like Alzheimer's. A study on piperidine derivatives, including benzamide substituents, highlighted their substantial anti-AChE activity. The introduction of bulky groups into the benzamide structure significantly increased inhibitory activity, with certain derivatives showing remarkable potency as AChE inhibitors, suggesting a path for the development of new antidementia agents (Sugimoto et al., 1990).

Carbonic Anhydrase Inhibition

Benzamide derivatives have also been evaluated for their inhibition of carbonic anhydrases, enzymes involved in various physiological processes. This research area is of interest for designing drugs to treat conditions like glaucoma, epilepsy, and certain cancers. A study presented sulfonamide-bearing benzamides as potent inhibitors of human carbonic anhydrase I and II, demonstrating significant inhibitory activity at nanomolar levels. Such compounds can serve as lead candidates for further development in therapeutic applications targeting carbonic anhydrases (Tuğrak et al., 2020).

Synthesis and Modification Techniques

Advancements in synthetic methods for benzamide derivatives, including sulfonamide groups, have been crucial for developing new pharmacologically active compounds. For instance, nickel-catalyzed synthesis has been employed for direct sulfenylation and sulfonylation of benzamide derivatives, providing a convenient route to form valuable diaryl sulfides and sulfones. These methodologies enable the creation of compounds with potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties (Reddy, Qiu, Iwasaki, & Kambe, 2015).

Eigenschaften

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(difluoromethylsulfonyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2O4S/c1-11(23)22-9-8-12-6-7-13(10-15(12)22)21-17(24)14-4-2-3-5-16(14)27(25,26)18(19)20/h2-7,10,18H,8-9H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSPTEXRIWGPTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetylindolin-6-yl)-2-((difluoromethyl)sulfonyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/no-structure.png)

![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-[(9-methylpurin-6-yl)amino]ethanol](/img/structure/B2512947.png)

![(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylethenesulfonamide](/img/structure/B2512948.png)

![4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline](/img/structure/B2512949.png)

![N'-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2512950.png)

![1-(3,5-dimethoxyphenyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2512951.png)

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2512952.png)

![Ethyl [(2-methyl-5-nitrophenyl)carbamoyl]formate](/img/structure/B2512953.png)

![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2512954.png)

![1-[(4-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2512958.png)